

Fictional Phase 3 Clinical Trial Results: Zalig vs. Placebo for Rheumatoid Arthritis

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Compound of Interest		
Compound Name:	Zalig	
Cat. No.:	B10828543	Get Quote

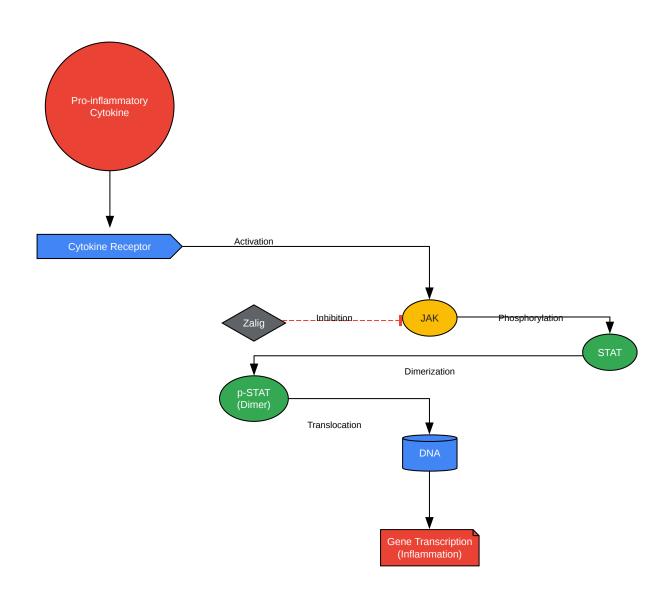
Introduction

This guide provides a comprehensive comparison of the efficacy and safety of the investigational drug **Zalig**, a novel Janus Kinase (JAK) inhibitor, against a placebo in the treatment of moderate to severe rheumatoid arthritis (RA). The data presented is from a fictional, though realistically constructed, Phase 3 clinical trial designed to evaluate the therapeutic potential of **Zalig**. This document is intended for researchers, scientists, and drug development professionals to objectively assess the performance of **Zalig** based on the presented experimental data.

Mechanism of Action

Zalig is an orally administered, selective inhibitor of Janus kinases, specifically JAK1 and JAK2. In rheumatoid arthritis, pro-inflammatory cytokines play a crucial role in the pathogenesis of the disease by binding to their receptors on immune cells. This binding activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in inflammation and immune response. By inhibiting JAK1 and JAK2, **Zalig** effectively blocks this intracellular signaling cascade, thereby reducing the production of inflammatory mediators and ameliorating the signs and symptoms of RA.





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Caption: Zalig's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The following outlines the methodology for the fictional "ZA-RA301" Phase 3 clinical trial.







Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled study.

Participants: Adults (n=600) aged 18-75 years with a diagnosis of moderate to severe rheumatoid arthritis for at least 6 months, who had an inadequate response to methotrexate.

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either **Zalig** (10 mg orally once daily) or a matching placebo, in addition to their stable background methotrexate therapy. Both patients and investigators were blinded to the treatment assignment.

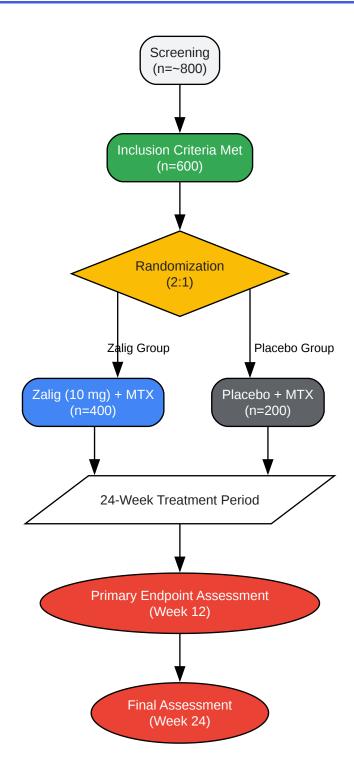
Primary Efficacy Endpoint: The primary endpoint was the proportion of patients achieving an ACR20 response at Week 12. An ACR20 response is defined as at least a 20% improvement in the number of tender and swollen joints, and at least a 20% improvement in three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, C-reactive protein (CRP) level, and Health Assessment Questionnaire-Disability Index (HAQ-DI) score.

Secondary Efficacy Endpoints:

- Change from baseline in the Disease Activity Score 28-CRP (DAS28-CRP) at Week 12.
- Proportion of patients achieving ACR50 and ACR70 responses at Week 12.
- Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI) at Week 12.

Safety Assessments: Safety was monitored through the collection of adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters at each study visit.





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